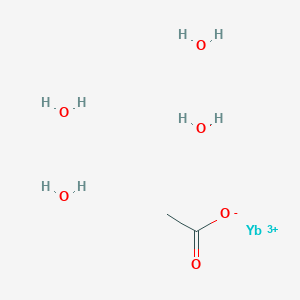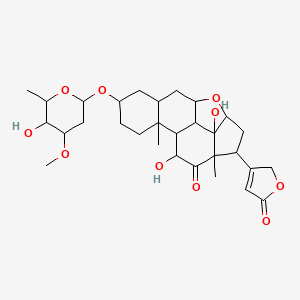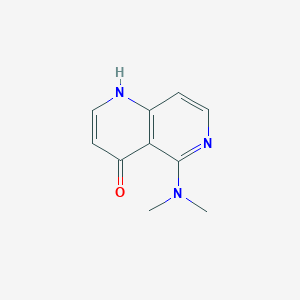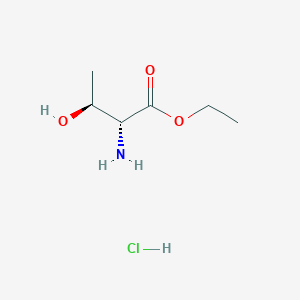![molecular formula C14H21N3O4 B13893162 tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate CAS No. 170116-52-6](/img/structure/B13893162.png)
tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitroaniline moiety, and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-nitroaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various carbamate derivatives.
科学的研究の応用
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes or proteins, leading to inhibition or modification of their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, further influencing their function .
類似化合物との比較
Similar Compounds
- tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- N-Boc-ethanolamine
Uniqueness
tert-Butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of the nitroaniline moiety, which imparts specific chemical and biological properties. This distinguishes it from other carbamate compounds that may lack the nitro group or have different substituents.
特性
CAS番号 |
170116-52-6 |
|---|---|
分子式 |
C14H21N3O4 |
分子量 |
295.33 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-10(16-13(18)21-14(2,3)4)9-15-11-7-5-6-8-12(11)17(19)20/h5-8,10,15H,9H2,1-4H3,(H,16,18) |
InChIキー |
WKWCTZTUIOTQOE-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)




![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)


![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)

